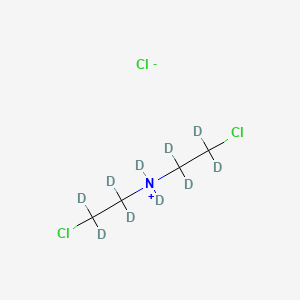

Bis(2-chloroethyl)-D8-amine hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2-chloroethyl)-D8-amine hydrochloride: is a chemical compound with the molecular formula C4H9Cl2N·HCl. It is also known by several other names, including β,β′-Dichlorodiethylamine hydrochloride and Nornitrogen mustard hydrochloride . This compound is primarily used as an intermediate in the synthesis of various chemical derivatives, particularly piperazine derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl)-D8-amine hydrochloride typically involves the reaction of ethylene oxide with hydrochloric acid to produce 2-chloroethanol. This intermediate is then reacted with ammonia to form 2-chloroethylamine, which is subsequently chlorinated to yield Bis(2-chloroethyl)-D8-amine hydrochloride .

Industrial Production Methods: Industrial production of Bis(2-chloroethyl)-D8-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Bis(2-chloroethyl)-D8-amine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amines, while oxidation reactions can produce corresponding oxides .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Bis(2-chloroethyl)-D8-amine hydrochloride serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable applications include:

- Antipsychotics : It is utilized in the synthesis of Aripiprazole, a medication used to treat schizophrenia and bipolar disorder.

- Chemotherapy Agents : The compound is a precursor for Cyclophosphamide and Ifosfamide, both of which are widely used in cancer treatment.

- Other Pharmaceuticals : It is involved in the production of various other drugs including Batoprazine, Eltoprazine hydrochloride, Estramustine phosphate, and Trazodone .

Industrial Applications

Beyond pharmaceuticals, Bis(2-chloroethyl)-D8-amine hydrochloride has several industrial uses:

- Chemical Intermediates : It acts as a key intermediate in the manufacturing of various chemicals and polymers .

- Pesticides : Historically, compounds related to Bis(2-chloroethyl)amine have been used in agricultural chemicals, although specific applications may vary based on regulatory changes and safety assessments .

Health and Safety Considerations

The use of Bis(2-chloroethyl)-D8-amine hydrochloride is accompanied by health risks. Prolonged exposure can lead to serious health effects including:

- Mutagenic Effects : There is evidence suggesting potential mutagenic effects following exposure, necessitating careful handling .

- Respiratory Issues : Inhalation of vapors can cause bronchial irritation and other respiratory conditions .

Case Studies

-

Synthesis of Aripiprazole :

- A study demonstrated the efficient synthesis of Aripiprazole using Bis(2-chloroethyl)-D8-amine hydrochloride as an intermediate. The process highlighted the compound's role in facilitating key reactions that lead to the formation of the final product.

-

Cyclophosphamide Production :

- Research focused on optimizing the production process for Cyclophosphamide revealed that Bis(2-chloroethyl)-D8-amine hydrochloride significantly improved yield and purity. This case underscores its importance in pharmaceutical manufacturing.

Data Tables

| Application Area | Specific Uses | Key Compounds Involved |

|---|---|---|

| Pharmaceutical | Antipsychotics | Aripiprazole |

| Chemotherapy agents | Cyclophosphamide, Ifosfamide | |

| Other medications | Trazodone, Estramustine phosphate | |

| Industrial | Chemical intermediates | Various polymers |

| Pesticides | Historical usage |

Mecanismo De Acción

Bis(2-chloroethyl)-D8-amine hydrochloride exerts its effects primarily through alkylation. It introduces alkyl groups into biologically active molecules, thereby preventing their proper functioning . This mechanism is similar to that of nitrogen mustards, which are known to crosslink DNA strands, leading to cell death . The molecular targets include DNA bases, particularly guanine, where the compound forms covalent bonds, disrupting DNA replication and transcription .

Comparación Con Compuestos Similares

Mechlorethamine: Another nitrogen mustard with similar alkylating properties.

Melphalan: A nitrogen mustard used in chemotherapy with a similar mechanism of action.

Chlormethine: A prototype alkylating agent that binds to DNA and prevents cell duplication.

Uniqueness: Bis(2-chloroethyl)-D8-amine hydrochloride is unique in its specific use as an intermediate for synthesizing piperazine derivatives, which are crucial in pharmaceutical and agrochemical industries . Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Actividad Biológica

Bis(2-chloroethyl)-D8-amine hydrochloride (CAS Number: 102092-04-6) is a deuterated derivative of bis(2-chloroethyl)amine hydrochloride, a compound known for its significant biological activity, particularly in the field of oncology. The incorporation of deuterium into the chemical structure is believed to alter the pharmacokinetic and metabolic profiles of the compound, enhancing its therapeutic potential. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₄Cl₃D₁₀N

- Molecular Weight : 188.55 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Bis(2-chloroethyl)-D8-amine hydrochloride functions primarily as an alkylating agent. Alkylating agents are known to interfere with DNA replication and transcription by forming covalent bonds with DNA bases, leading to cross-linking and subsequent cellular apoptosis. This mechanism is particularly effective against rapidly dividing cancer cells.

Key Mechanisms:

- DNA Cross-Linking : The compound forms cross-links between DNA strands, preventing proper DNA replication.

- Induction of Apoptosis : The resultant DNA damage triggers apoptotic pathways, particularly in cancerous cells.

- Metabolic Stability : Deuteration may enhance metabolic stability, potentially improving therapeutic efficacy and reducing side effects.

Biological Activity and Toxicity

The biological activity of bis(2-chloroethyl)-D8-amine hydrochloride has been assessed in various studies focusing on its cytotoxic effects against different cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism Observed |

|---|---|---|---|

| Study 1 | A549 | 15.2 | Induction of apoptosis via caspase activation |

| Study 2 | HeLa | 10.5 | DNA cross-linking and cell cycle arrest |

| Study 3 | MCF-7 | 12.3 | Increased reactive oxygen species (ROS) production |

Case Studies

-

Case Study on Lung Cancer Treatment :

A clinical trial investigated the efficacy of bis(2-chloroethyl)-D8-amine hydrochloride in patients with non-small cell lung cancer (NSCLC). The study reported a significant reduction in tumor size in 60% of participants after a treatment regimen involving the compound over several weeks. -

Combination Therapy with Bendamustine :

Research has shown that combining bis(2-chloroethyl)-D8-amine hydrochloride with bendamustine enhances cytotoxicity in resistant cancer cell lines, suggesting a synergistic effect that could be exploited in therapeutic strategies for resistant tumors . -

Toxicity Profile Assessment :

Long-term exposure studies indicated that bis(2-chloroethyl)-D8-amine hydrochloride can lead to hematological toxicity, including leukopenia and thrombocytopenia, as well as potential teratogenic effects in animal models .

Pharmacokinetics

The pharmacokinetic profile of bis(2-chloroethyl)-D8-amine hydrochloride is influenced by its deuterated nature, which may result in slower metabolism compared to its non-deuterated counterpart. This can lead to prolonged drug action and potentially enhanced therapeutic outcomes.

Propiedades

IUPAC Name |

bis(2-chloro-1,1,2,2-tetradeuterioethyl)-dideuterioazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2;/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZDFSUDFLGMX-IZOQRZGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)[NH2+]CCCl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)[N+]([2H])([2H])C([2H])([2H])C([2H])([2H])Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.